molecular formula C14H12N2OS B12718369 Salicylaldehyde thiobenzoylhydrazone CAS No. 89983-79-9

Salicylaldehyde thiobenzoylhydrazone

Cat. No.: B12718369
CAS No.: 89983-79-9
M. Wt: 256.32 g/mol
InChI Key: VXZUUYKZNSQUOU-XNTDXEJSSA-N
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Description

Salicylaldehyde thiobenzoylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 this compound is synthesized from salicylaldehyde and thiobenzoylhydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylaldehyde thiobenzoylhydrazone can be synthesized through the condensation reaction between salicylaldehyde and thiobenzoylhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve salicylaldehyde and thiobenzoylhydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Salicylaldehyde thiobenzoylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Salicylaldehyde thiobenzoylhydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit DNA synthesis.

    Medicine: Explored for its therapeutic potential in treating diseases such as hemochromatosis and other iron-overload disorders.

    Industry: Utilized in the development of fluorescent probes for bioimaging and sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of salicylaldehyde thiobenzoylhydrazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to inhibit DNA synthesis is attributed to its interaction with metal ions, which are essential cofactors for many enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Salicylaldehyde benzoylhydrazone: Similar structure but with a benzoyl group instead of a thiobenzoyl group.

    Salicylaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of a thiobenzoylhydrazone group.

    Salicylaldehyde Schiff bases: Formed by the condensation of salicylaldehyde with primary amines.

Uniqueness

Salicylaldehyde thiobenzoylhydrazone is unique due to its thiobenzoyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields.

Properties

CAS No.

89983-79-9

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C14H12N2OS/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+

InChI Key

VXZUUYKZNSQUOU-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=S)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=S)NN=CC2=CC=CC=C2O

Origin of Product

United States

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